Fsi-TN42
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FSI-TN42 is a potent and specific inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) and aldehyde dehydrogenase 1A2 (ALDH1A2). It has been investigated for its potential to suppress weight gain in diet-induced obesity models. The compound has shown promise in reducing visceral adiposity and preventing hepatic lipidosis, making it a potential candidate for obesity treatment .
準備方法
FSI-TN42 is synthesized through a series of reactions involving piperazine compounds. The synthetic route typically involves the identification and characterization of inhibitory activity using purified recombinant enzymes and cell-based assay systems. The compound is then examined for its oral bioavailability and pharmacodynamic effects .
For industrial production, the compound is prepared by dissolving it in dimethyl sulfoxide (DMSO) and mixing it with other solvents like polyethylene glycol (PEG300) and Tween 80. The final solution is clarified and stored under specific conditions to maintain its stability .
化学反応の分析
FSI-TN42 undergoes several types of chemical reactions, primarily focusing on inhibition mechanisms. It irreversibly binds and inhibits ALDH1A1 with a low nanomolar IC50 and shows high specificity for ALDH1A1 compared to ALDH1A2 . The compound is stable under various conditions and does not undergo significant oxidation or reduction reactions under normal laboratory conditions .
科学的研究の応用
FSI-TN42 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of aldehyde dehydrogenases, particularly ALDH1A1 and ALDH1A2.
Biology: The compound is utilized in research to understand the role of ALDH1A1 in metabolic processes and its potential as a target for obesity treatment.
作用機序
FSI-TN42 exerts its effects by irreversibly binding to and inhibiting ALDH1A1. This inhibition disrupts the synthesis of retinoic acid, a key regulator of weight and energy metabolism. By inhibiting ALDH1A1, this compound reduces the conversion of retinaldehyde to retinoic acid, leading to decreased adiposity and weight gain .
類似化合物との比較
FSI-TN42 is unique in its high specificity and potency for ALDH1A1 inhibition. Similar compounds include:
WIN18446: Another ALDH1A1 inhibitor, but it causes hepatic lipidosis and reversible male infertility.
ALDH1A1/2-IN-1: A dual inhibitor of ALDH1A1 and ALDH1A2, used for preventing spermatogenesis.
This compound stands out due to its ability to suppress weight gain without the adverse effects observed with other inhibitors .
特性
分子式 |
C24H31Cl2N5O2 |
---|---|
分子量 |
492.4 g/mol |
IUPAC名 |
N-[2-(azepan-1-yl)-4-[4-(1-methylpyrrole-2-carbonyl)piperazin-1-yl]phenyl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C24H31Cl2N5O2/c1-28-10-6-7-20(28)24(33)31-15-13-29(14-16-31)18-8-9-19(27-23(32)22(25)26)21(17-18)30-11-4-2-3-5-12-30/h6-10,17,22H,2-5,11-16H2,1H3,(H,27,32) |
InChIキー |
XWZXUMZNZGHQGY-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)NC(=O)C(Cl)Cl)N4CCCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。